6-O-去甲替拉唑嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

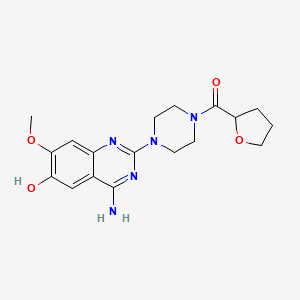

6-O-Desmethyl terazosin: is a derivative of terazosin, a quinazoline-based alpha-1 adrenergic antagonist. Terazosin is primarily used in the treatment of benign prostatic hyperplasia and hypertension. The compound 6-O-Desmethyl terazosin is structurally similar to terazosin but lacks a methyl group at the 6th position of the quinazoline ring.

科学研究应用

Chemistry: 6-O-Desmethyl terazosin is used as an intermediate in the synthesis of other quinazoline derivatives. It serves as a building block for creating compounds with potential pharmaceutical applications.

Biology: In biological research, 6-O-Desmethyl terazosin is studied for its interactions with alpha-1 adrenergic receptors. It helps in understanding the structure-activity relationship of quinazoline-based compounds.

Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of conditions like hypertension and benign prostatic hyperplasia. It is also explored for its role in drug development and pharmacological studies.

Industry: In the pharmaceutical industry, 6-O-Desmethyl terazosin is used in the development of new drugs and formulations. It is also employed in quality control and analytical testing.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-O-Desmethyl terazosin typically involves the demethylation of terazosin. This can be achieved through various chemical reactions, including:

Oxidative Demethylation: Using reagents such as ceric ammonium nitrate or other oxidizing agents to remove the methyl group.

Hydrolytic Demethylation: Employing acidic or basic hydrolysis to achieve demethylation.

Industrial Production Methods: In an industrial setting, the production of 6-O-Desmethyl terazosin would involve large-scale demethylation processes, ensuring high yield and purity. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and advanced purification techniques like high-performance liquid chromatography.

化学反应分析

Types of Reactions: 6-O-Desmethyl terazosin can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form quinazoline derivatives.

Reduction: Reduction reactions can modify the quinazoline ring or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or ceric ammonium nitrate.

Reduction: Catalysts such as palladium on carbon or sodium borohydride.

Substitution: Halogenating agents or alkylating agents under controlled conditions.

Major Products Formed:

Oxidation Products: Quinazoline N-oxides or other oxidized derivatives.

Reduction Products: Reduced quinazoline derivatives.

Substitution Products: Various substituted quinazoline compounds.

作用机制

6-O-Desmethyl terazosin exerts its effects by selectively blocking alpha-1 adrenergic receptors. This inhibition leads to the relaxation of smooth muscle in blood vessels and the prostate, resulting in lowered blood pressure and improved urinary flow. The compound interacts with the Gq-protein-coupled receptor pathway, leading to decreased intracellular calcium levels and reduced muscle contraction.

相似化合物的比较

Terazosin: The parent compound, used for treating hypertension and benign prostatic hyperplasia.

Prazosin: Another alpha-1 adrenergic antagonist with similar therapeutic uses.

Doxazosin: A longer-acting alpha-1 blocker used for similar indications.

Uniqueness: 6-O-Desmethyl terazosin is unique due to its specific structural modification, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar drugs. This structural difference can influence its efficacy, metabolism, and potential side effects.

生物活性

6-O-Desmethyl terazosin is a significant metabolite of terazosin, an alpha-1 adrenergic receptor antagonist primarily used in treating benign prostatic hyperplasia (BPH) and hypertension. This article delves into the biological activity of 6-O-desmethyl terazosin, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Metabolism

6-O-Desmethyl terazosin, with the molecular formula C18H23N5O4 and a molecular weight of approximately 373.41 g/mol, is produced during the hepatic metabolism of terazosin. This metabolic transformation involves the removal of a methyl group from the 6-position of the parent compound, altering its pharmacokinetic properties and biological activity .

Pharmacological Properties

Alpha-1 Adrenergic Receptor Antagonism

Research indicates that 6-O-desmethyl terazosin retains alpha-1 adrenergic receptor antagonistic properties similar to those of terazosin, although it is generally less potent. Its mechanism involves:

- Vasodilation : By antagonizing alpha-1 adrenergic receptors, it induces relaxation of smooth muscle in blood vessels, leading to reduced blood pressure.

- Prostate Relaxation : The relaxation of smooth muscle in the prostate alleviates urinary symptoms associated with BPH .

Apoptosis Induction

Studies suggest that 6-O-desmethyl terazosin may influence apoptosis in prostate cells through pathways involving transforming growth factor beta-1 (TGF-beta1). This effect mirrors that of terazosin, which enhances TGF-beta1 expression and upregulates apoptosis-related proteins .

In Vitro Studies

In vitro studies have demonstrated that 6-O-desmethyl terazosin can act as a competitive inhibitor at alpha-1 adrenergic receptors. This activity has implications for its potential use as a biomarker in assessing therapeutic efficacy during terazosin treatment .

Case Studies

A notable case study involved patients undergoing therapy with terazosin, where levels of 6-O-desmethyl terazosin were measured to evaluate therapeutic outcomes. Elevated levels correlated with improved symptom relief in BPH patients, suggesting its role as a useful biomarker for monitoring treatment effectiveness.

Interaction Studies

Interaction studies have explored the pharmacological effects of 6-O-desmethyl terazosin when combined with other medications. These studies focus on:

- Drug-Drug Interactions : Understanding how 6-O-desmethyl terazosin interacts with common medications used in conjunction with terazosin.

- Combination Therapy : Evaluating its effectiveness when used alongside other alpha-blockers or antihypertensive agents .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Alpha-1 Adrenergic Antagonism | Induces vasodilation and prostate relaxation |

| Apoptosis Induction | Enhances TGF-beta1 expression leading to increased apoptosis in prostate cells |

| Biomarker Potential | Measurable levels correlate with therapeutic outcomes in BPH treatment |

属性

IUPAC Name |

[4-(4-amino-6-hydroxy-7-methoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O4/c1-26-15-10-12-11(9-13(15)24)16(19)21-18(20-12)23-6-4-22(5-7-23)17(25)14-3-2-8-27-14/h9-10,14,24H,2-8H2,1H3,(H2,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQALIJJROIUDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(N=C2N)N3CCN(CC3)C(=O)C4CCCO4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105356-89-6 |

Source

|

| Record name | 6-O-Desmethyl terazosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105356896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-O-DESMETHYL TERAZOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O886C86WZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。